molecular formula C16H16O6S B2643803 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate CAS No. 431929-61-2

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate

Cat. No.: B2643803
CAS No.: 431929-61-2
M. Wt: 336.36
InChI Key: PTDHLFBNCGPBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C16H16O6S It is characterized by the presence of an ethoxy group, a formyl group, and a methoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 2-ethoxy-4-formylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxyphenyl 4-methoxybenzenesulfonate.

    Reduction: 2-Ethoxy-4-hydroxymethylphenyl 4-methoxybenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a methoxy group.

    2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate is unique due to the presence of both an ethoxy group and a methoxybenzenesulfonate moiety, which can impart distinct chemical and physical properties

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDHLFBNCGPBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.